5-methoxy-3-piperidin-4-yl-1H-indole

Serotonin 5-HT6 receptor CNS drug discovery Indole scaffold SAR

Generic substitution risks irreproducible results. This free base (CAS 52157-82-1, ≥97% HPLC) ensures exact substitution pattern. • Direct N-functionalization without salt interference. • Validated 5-HT₇/5-HT₁A scaffold; not 5-HT₆-optimized. • Fragment-like (MW 230.31, cLogP compliant) for FBDD. • Batch-specific HPLC purity; 2-8°C storage.

Molecular Formula C14H18N2O
Molecular Weight 230.31 g/mol
CAS No. 52157-82-1
Cat. No. B1680162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methoxy-3-piperidin-4-yl-1H-indole
CAS52157-82-1
SynonymsRU 23686;  RU23686;  RU-23686; 
Molecular FormulaC14H18N2O
Molecular Weight230.31 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC=C2C3CCNCC3
InChIInChI=1S/C14H18N2O/c1-17-11-2-3-14-12(8-11)13(9-16-14)10-4-6-15-7-5-10/h2-3,8-10,15-16H,4-7H2,1H3
InChIKeyKRDQQMGVPDMSNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-3-piperidin-4-yl-1H-indole Chemical Profile


5-Methoxy-3-piperidin-4-yl-1H-indole (CAS 52157-82-1), also designated RU 23686 free base, is a synthetic indole derivative featuring a 5-methoxy substituent on the indole ring and a piperidin-4-yl moiety at the 3-position [1]. With a molecular formula of C₁₄H₁₈N₂O and a molecular weight of 230.31 g/mol , this compound serves as a versatile non-halogenated scaffold in medicinal chemistry. Its structural architecture—combining a serotonin-like indole core with a basic piperidine side chain—enables engagement with aminergic receptor systems, making it a valuable intermediate for neuroscience-focused drug discovery programs .

5-Methoxy-3-piperidin-4-yl-1H-indole Procurement: Why Generic Substitutes Fail


Within the 3-piperidin-4-yl-1H-indole chemotype, seemingly minor structural modifications produce pronounced shifts in receptor engagement and biological activity profiles. Removal of the 5-methoxy group collapses activity in key aminergic assays, while introduction of a 2-ethyl substituent radically alters 5-HT₆ receptor affinity [1]. The free base form of 5-methoxy-3-piperidin-4-yl-1H-indole offers distinct physicochemical handling advantages over its hydrochloride salt, directly impacting solubility, formulation flexibility, and downstream synthetic compatibility . These quantifiable divergences—documented across binding assays, whole-cell antiparasitic screens, and salt-form comparisons—mean that generic in-class substitution without explicit verification of substitution pattern and salt form risks compromising experimental reproducibility and data interpretability.

5-Methoxy-3-piperidin-4-yl-1H-indole Differentiation Evidence


5-HT₆ Receptor Affinity: 2-Ethyl Substitution Impact

The 5-methoxy substituent alone does not confer high 5-HT₆ affinity; the target compound (no 2-substituent) is expected to exhibit significantly weaker binding compared to the 2-ethyl-5-methoxy-3-piperidin-4-yl-1H-indole analog. The 2-ethyl derivative achieved an IC₅₀ of 300 nM in [³H]LSD displacement assays at cloned human 5-HT₆ receptors expressed in HEK cells [1]. This differential, attributable entirely to the presence versus absence of the 2-ethyl group, highlights the critical influence of the 2-position substitution for 5-HT₆-targeted programs and cautions against assuming similar affinity across 5-methoxy-3-piperidin-4-yl-1H-indole analogs [1].

Serotonin 5-HT6 receptor CNS drug discovery Indole scaffold SAR

Antimalarial Scaffold: 5-Methoxy Substitution Redirects Activity

The 3-piperidin-4-yl-1H-indole scaffold without the 5-methoxy group has been systematically evaluated as an antimalarial chemotype. An SAR study of 38 derivatives established that the base scaffold is intolerant to most N-piperidinyl modifications, yet identified compound 10d with EC₅₀ ≈ 3 μM against drug-sensitive and drug-resistant P. falciparum strains [1]. The 5-methoxy analog 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-methoxy-1H-indole was explicitly noted as a 5-HT₇ receptor ligand, confirming that the methoxy group redirects biological target engagement away from antiparasitic activity toward serotonergic receptor interactions [1]. This target-switching effect makes the 5-methoxy derivative unsuitable for antimalarial programs while validating it for neuroscience applications.

Antimalarial drug discovery Plasmodium falciparum Indole scaffold SAR

Free Base vs. Hydrochloride: Physicochemical and Handling Differences

5-Methoxy-3-piperidin-4-yl-1H-indole is commercially available as both free base (CAS 52157-82-1, MW 230.31) and hydrochloride salt (CAS 60155-65-9, MW 266.77) . The free base exhibits low aqueous solubility due to the lipophilic indole-piperidine architecture and is soluble in DMSO . The hydrochloride salt, carrying an additional 36.46 g/mol from HCl, offers enhanced aqueous solubility at the cost of increased molecular weight and altered hydrogen-bonding capacity, which directly impacts formulation, crystallization behavior, and compatibility with anhydrous reaction conditions . Researchers performing anhydrous coupling reactions, salt metathesis, or requiring precise stoichiometric control must specify the free base form to avoid unintended protonation states.

Salt form selection Solubility Chemical procurement

Vendor Purity Specification as Procurement Quality Gate

Reputable vendors including AKSci specify a minimum purity of 97% (HPLC) for 5-methoxy-3-piperidin-4-yl-1H-indole free base , with ChemImpex confirming ≥97% purity by HPLC . This purity threshold has been adopted by multiple independent suppliers, establishing a de facto procurement benchmark. Batches certified below this threshold introduce variable quantities of unidentified impurities—potentially including residual 5-methoxyindole starting material or over-reduction byproducts—that can confound biological assay interpretation and reduce synthetic yield in subsequent derivatization steps.

Chemical purity Quality control Reproducibility

5-Methoxy-3-piperidin-4-yl-1H-indole Application Scenarios


Serotonergic Receptor Ligand Development (Non-5-HT₆ Targets)

The 5-methoxy-3-piperidin-4-yl-1H-indole scaffold is validated as a ligand framework for serotonergic receptors, with structurally related analogs demonstrating engagement at 5-HT₇ and 5-HT₁A receptors [1]. Procurement of the free base form enables direct functionalization at the piperidine nitrogen for structure–activity relationship exploration targeting depression, anxiety, and other serotonin-related disorders as described in patent literature on dual 5-HT₁A antagonist/serotonin uptake inhibitor programs [2]. Researchers should note the SAR evidence that unsubstituted 5-methoxy-3-piperidin-4-yl-1H-indole is not optimized for 5-HT₆ receptor programs [3].

Behavioral Pharmacology and Neurotransmitter Interaction Studies

As RU 23686, 5-methoxy-3-piperidin-4-yl-1H-indole hydrochloride has demonstrated contralateral circling behavior in rats with unilateral striatal lesions at doses of 10 mg/kg i.p., with haloperidol reversibility indicating dopaminergic involvement and PCPA sensitivity suggesting serotonergic modulation [1]. The free base form provides the appropriate starting material for in vivo formulation development, allowing researchers to prepare the hydrochloride salt in situ as needed while maintaining flexibility in counterion selection for pharmacokinetic optimization.

Chemical Biology Tool Compound and Fragment-Based Screening

With a molecular weight of 230.31 g/mol and a calculated cLogP consistent with fragment-like properties, 5-methoxy-3-piperidin-4-yl-1H-indole meets Rule-of-Three criteria for fragment-based drug discovery [1]. Its synthetic accessibility via condensation of 5-methoxyindole with 4-piperidone followed by hydrogenation (reported yield: 74%) makes it an economical fragment for library construction [2]. The free base form ensures compatibility with diverse coupling chemistries without premature salt interference.

Free Base Specification for Synthetic Chemistry Procurement

For multi-step synthetic sequences—including N-alkylation, reductive amination, sulfonylation, and amide coupling at the piperidine nitrogen—the free base form (CAS 52157-82-1, ≥97% purity) is the mandatory procurement specification [1][2]. The hydrochloride salt (CAS 60155-65-9) introduces an additional neutralization step and stoichiometric uncertainty in anhydrous reactions. Procurement documentation should explicitly request batch-specific HPLC purity certificates and confirm storage at 2–8°C with protection from light to maintain chemical integrity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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